Heptanoic acid, (3Z)-3-hexenyl ester, also known as (Z)-3-hexenyl heptanoate, is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. This compound is classified as an ester, specifically a fatty acid ester derived from heptanoic acid and (3Z)-3-hexenol. It is recognized for its pleasant aroma and is often utilized in the flavor and fragrance industries.
Heptanoic acid, (3Z)-3-hexenyl ester can be found naturally in various fruits and vegetables, contributing to their characteristic scents and flavors. It is also synthesized for commercial use in food flavoring and perfumery. The compound has been identified in studies focusing on volatile aroma components in various plant species .
Heptanoic acid, (3Z)-3-hexenyl ester can be synthesized through several methods:
Technical details regarding these methods often include controlling temperature, reaction time, and molar ratios of reactants to optimize yield and purity .
The molecular structure of heptanoic acid, (3Z)-3-hexenyl ester can be represented as follows:
The structure features a long carbon chain typical of fatty acids, with a double bond in the hexenyl group indicating its unsaturated nature. The presence of this double bond contributes to its reactivity and aroma profile .
The compound has a melting point that varies based on purity and specific conditions but is generally liquid at room temperature due to its low molecular weight compared to other fatty acids.
Heptanoic acid, (3Z)-3-hexenyl ester can participate in several chemical reactions:
Technical details regarding these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts .
Relevant analyses indicate that the compound's physical properties make it suitable for use in flavoring due to its volatility and pleasant aroma profile .
Heptanoic acid, (3Z)-3-hexenyl ester has several scientific uses:
The biosynthesis of (Z)-3-hexenyl heptanoate in plants involves two primary precursor pools: fatty acids and alcohols. The fatty acid component (heptanoic acid) originates from lipolysis of membrane lipids or de novo fatty acid synthesis in plastids. Heptanoic acid (C7:0) is a medium-chain fatty acid less common than C6 or C8 analogs, suggesting specialized elongation or β-oxidation pathways. The alcohol precursor, (Z)-3-hexen-1-ol, is derived from oxylipin metabolism. The integration of these precursors occurs via esterification catalyzed by alcohol acyltransferases (AATs) [3]. Key enzymatic steps include:
Table 2: Biosynthetic Precursors of (Z)-3-Hexenyl Heptanoate
| Precursor | Biosynthetic Origin | Key Enzymes |
|---|---|---|
| Heptanoic acid | Lipolysis/β-oxidation of C18 fatty acids | Lipases, Acyl-CoA oxidases |
| (Z)-3-Hexen-1-ol | Oxylipin pathway (α-linolenic acid) | LOX, HPL, ADH |
| Heptanoyl-CoA | Activation by acyl-CoA synthetases | ACS |
Lipoxygenase (LOX) is the gateway enzyme for (Z)-3-hexen-1-ol production. In Rosa roxburghii, LOX activity increases during fruit maturation, correlating with elevated ester emissions [3]. The LOX-HPL-ADH pathway converts polyunsaturated fatty acids (e.g., α-linolenic acid) into C6 aldehydes and alcohols, which serve as substrates for ester synthesis. The final esterification step is mediated by alcohol acyltransferases (AATs), which belong to the BAHD acyltransferase family. These enzymes catalyze the transfer of the acyl group from heptanoyl-CoA to (Z)-3-hexen-1-ol, forming the volatile ester [3]. Critical aspects include:
Table 3: Enzymatic Steps in (Z)-3-Hexenyl Heptanoate Formation
| Enzyme | Reaction Catalyzed | Tissue Localization |
|---|---|---|
| Lipoxygenase (LOX) | α-Linolenic acid → 13-HPOT | Chloroplasts, cytosol |
| Hydroperoxide Lyase (HPL) | 13-HPOT → (Z)-3-Hexenal + C12 compound | Chloroplast envelope |
| Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal → (Z)-3-Hexen-1-ol | Cytosol |
| Alcohol Acyltransferase (AAT) | (Z)-3-Hexen-1-ol + Heptanoyl-CoA → Ester | Cytosol, endoplasmic reticulum |
Metabolic flux studies in R. roxburghii reveal that ester biosynthesis, including (Z)-3-hexenyl heptanoate, is maturation-dependent. Using HS-SPME-GC-MS, researchers quantified VOCs across five fruit developmental stages (I: 45 days to V: 105 days post-anthesis). Key findings include [3]:
Table 4: Metabolic Flux of Key Esters During Rosa roxburghii Ripening
| Ripening Stage | Total Esters (μg/kg) | (Z)-3-Hexenyl Esters (%) | Dominant Aroma Notes |
|---|---|---|---|
| I (45 days) | 12.5 ± 2.1 | 3.8% | Green, grassy |
| III (75 days) | 28.7 ± 3.5 | 12.4% | Fruity, citrus |
| V (105 days) | 52.3 ± 4.8 | 24.6% | Sweet, woody, caramel |
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